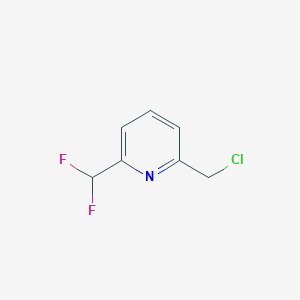
2-(Chloromethyl)-6-(difluoromethyl)pyridine
Vue d'ensemble
Description
2-(Chloromethyl)pyridine hydrochloride is an off-white chunky solid . It’s used as a reagent in base-catalyzed alkylation .
Synthesis Analysis
Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
A series of bridged pyridine-based energetic derivatives were designed and their geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential were fully investigated using density functional theory .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . 2-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is soluble in water . Flash point data for this chemical are not available, but it is probably combustible .Applications De Recherche Scientifique
1. Synthesis and Coordination Chemistry
2-(Chloromethyl)-6-(difluoromethyl)pyridine derivatives, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been explored for their synthesis and coordination chemistry. These compounds are used as ligands and have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical spin-state transitions (Halcrow, 2005).
2. Catalyst in Chemical Reactions
Palladium(II) complexes formed with derivatives of this compound, such as 2,6-bis((phenylseleno)methyl)pyridine, have shown high catalytic activity in the Heck reaction, which is a method used in organic chemistry for coupling aryl or vinyl halides (Das, Rao, & Singh, 2009).
3. Development of Novel Compounds
Research on 2,4,6-triarylpyridine derivatives, related to this compound, has revealed their significant biological and pharmaceutical properties. These derivatives have been used in a range of applications including anticonvulsants, anesthetics, and even as agents in photodynamic cell-specific cancer therapy (Maleki, 2015).
4. Electrical Conductivity Studies
Compounds derived from this compound have been investigated for their electrical conductivity. The study focused on salts formed with TCNQ (tetracyanoquinodimethane) and their resistivity measurements (Bruce & Herson, 1967).
5. Biomedical Sensors and Catalysis
Recent advancements in the chemistry of 2,6-di(pyrazol-1-yl)pyridine and its derivatives, which are related to this compound, include their incorporation into multifunctional spin-crossover switches and biomedical sensors. They have also been used in catalysis (Halcrow, 2014).
6. Antimicrobial Activities and DNA Interaction
A study on 2-chloro-6-(trifluoromethyl)pyridine, a close derivative of this compound, has explored its antimicrobial activities and its interaction with DNA. This research provides insights into its potential applications in medical science and pharmacology (Evecen, Kara, İdil, & Tanak, 2017).
7. Transfer Hydrogenation and Oxidation Catalysis
Derivatives of 2-(chloromethyl)pyridine have been used to create half-sandwich Rhodium(III) and Iridium(III) complexes, demonstrating efficient catalysis in the transfer hydrogenation of ketones and oxidation of alcohols. This showcases the compound's significance in catalytic chemistry (Prakash, Singh, Mukherjee, & Singh, 2012).
Mécanisme D'action
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various bioactive molecules .
Mode of Action
It is known that pyridine derivatives can undergo various transformations, including radical reactions, to interact with their targets . These transformations can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that the compound can undergo transformations such as gem-difluoroolefination, difluoroalkylation, and 2-pyridination . These transformations can lead to the synthesis of various structurally diverse organofluorine compounds .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3532±350 °C and a predicted density of 1348±006 g/cm3 .
Result of Action
It is known that the compound can be used in the synthesis of various bioactive molecules and functional material precursors .
Action Environment
It is known that the compound’s transformations can be facilitated by various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action may be influenced by factors such as the presence of transition metals and the availability of light.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(Chloromethyl)-6-(difluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-fluorine bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit certain cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing the enzyme from catalyzing its usual reactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion from the body. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been found to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with various enzymes and proteins. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments. The localization within these organelles allows the compound to modulate key cellular processes, such as protein synthesis and energy production .
Propriétés
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEGRVPMZGRRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
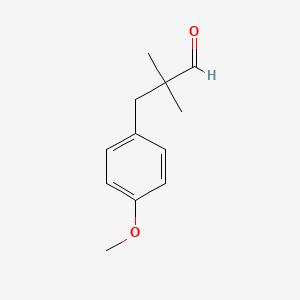
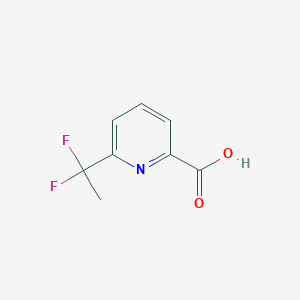
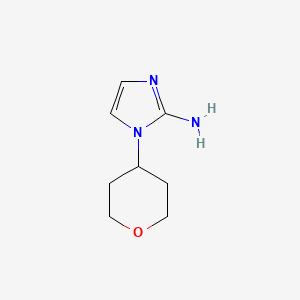
![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)
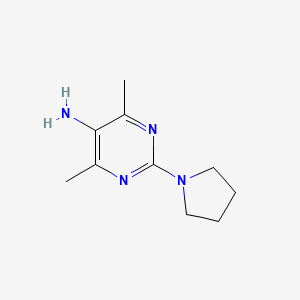
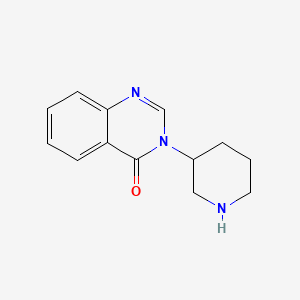
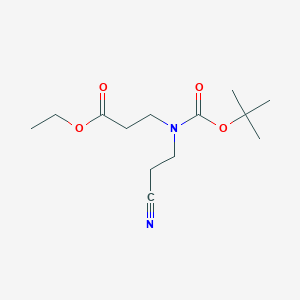
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
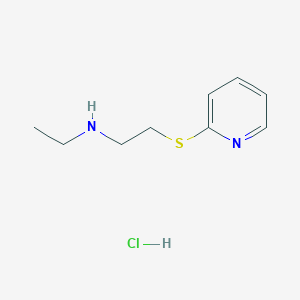
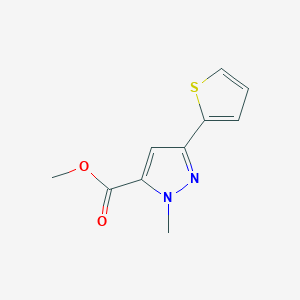
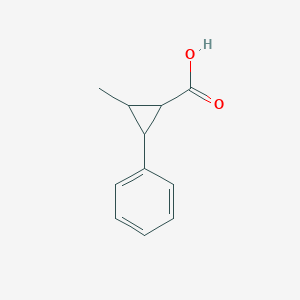
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)
